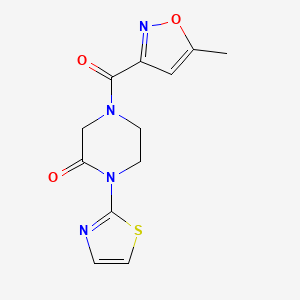
4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one , often abbreviated as MTZO, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of MTZO, focusing on its antibacterial and antifungal activities.
Synthesis and Characterization
MTZO is synthesized through a multi-step process involving various precursors. The general synthetic route includes the reaction of thiourea with chloroacetic acid and methyl acetoacetate, followed by cyclization and further modifications to yield the final product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of MTZO .
Antimicrobial Properties
Research indicates that MTZO exhibits significant antimicrobial activity against various bacterial and fungal strains. Initial studies have shown that MTZO can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of MTZO
| Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
| Pseudomonas aeruginosa | 20 |
The above data suggests that MTZO is more effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability .
The mechanism of action for MTZO appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. While specific pathways remain to be fully elucidated, preliminary studies suggest that MTZO may interfere with protein synthesis or nucleic acid metabolism in microorganisms .
Case Studies
Several case studies have been conducted to evaluate the efficacy of MTZO in various settings:
- In Vitro Studies : A study assessed the antibacterial activity of MTZO against clinical isolates of E. coli and S. aureus. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 10 µg/mL.
- Fungal Inhibition : Another investigation focused on the antifungal properties of MTZO against Candida species. The compound demonstrated notable antifungal activity with MIC values comparable to established antifungal agents like fluconazole .
Research Findings
Recent literature highlights the need for further exploration into the biological activities of MTZO. Some key findings include:
- Broad-spectrum Activity : The compound has shown potential as a broad-spectrum antimicrobial agent, with ongoing studies aimed at understanding its full range of activity against resistant strains .
- Synergistic Effects : Preliminary results indicate that when combined with other antibiotics or antifungals, MTZO may enhance the overall efficacy of treatment regimens against resistant pathogens .
Propriétés
IUPAC Name |
4-(5-methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-8-6-9(14-19-8)11(18)15-3-4-16(10(17)7-15)12-13-2-5-20-12/h2,5-6H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMTICWUPHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














